Deltaline

Description

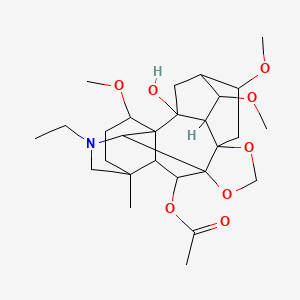

Structure

2D Structure

Properties

IUPAC Name |

(14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTPWCNKTMQMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-11-9 | |

| Record name | Eldeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Deltaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltaline, a diterpenoid alkaloid isolated from plants of the genus Delphinium, functions as a neuromuscular blocking agent. Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This action leads to a reduction in the efficacy of synaptic transmission, resulting in muscle weakness and paralysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on neuromuscular transmission, quantitative data on its potency, and detailed experimental methodologies for its study.

Introduction

This compound is a member of the C19 diterpenoid alkaloid family, compounds known for their complex structures and potent biological activities. Found in various species of Delphinium (larkspur), these alkaloids have been implicated in the toxicity of these plants to livestock. The primary toxic effect, neuromuscular paralysis, stems from their interaction with nicotinic acetylcholine receptors. Understanding the precise mechanism of action of this compound is crucial for toxicology, pharmacology, and the potential development of new therapeutic agents.

Mechanism of Action at the Neuromuscular Junction

The primary site of action for this compound is the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.

Antagonism of Nicotinic Acetylcholine Receptors

This compound acts as an antagonist at nAChRs. This means it binds to the receptor but does not activate it. Instead, it prevents the endogenous agonist, acetylcholine (ACh), from binding and initiating the ion channel opening. This blockade of ACh binding disrupts the normal process of neuromuscular transmission.

Effect on End-Plate Potentials

The binding of acetylcholine to nAChRs at the motor end-plate triggers a depolarization known as the end-plate potential (EPP). A sufficiently large EPP will trigger a muscle action potential, leading to muscle contraction. By blocking nAChRs, this compound reduces the amplitude of the EPP. If the EPP fails to reach the threshold required to activate voltage-gated sodium channels, a muscle action potential will not be generated, resulting in muscle paralysis.

Furthermore, this compound has been shown to reduce the amplitude of miniature end-plate potentials (MEPPs), which are small, spontaneous depolarizations caused by the release of a single quantum of acetylcholine. This suggests that this compound's antagonistic action affects even the most basic units of synaptic transmission.

The following diagram illustrates the antagonistic action of this compound at the neuromuscular junction.

Quantitative Data

The potency of this compound as a neuromuscular blocking agent has been quantified in electrophysiological studies.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (Compound Muscle Action Potential Blockade) | 156 µM | Lizard | [1] |

This IC50 value indicates the concentration of this compound required to inhibit 50% of the compound muscle action potential, providing a measure of its neuromuscular blocking potency. Compared to other Delphinium alkaloids, this compound exhibits lower potency.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Isolation and Purification of this compound

A general protocol for the isolation of diterpenoid alkaloids from Delphinium species is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots, aerial parts) is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatography: The alkaloid-rich fractions (typically the chloroform and n-butanol fractions) are subjected to various chromatographic techniques for further purification. This may include:

-

Column chromatography on silica (B1680970) gel or alumina.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The workflow for isolating this compound is depicted below.

Electrophysiological Studies

The neuromuscular blocking effects of this compound are typically investigated using electrophysiological techniques on isolated nerve-muscle preparations.

Preparation: A nerve-muscle preparation (e.g., lizard hindlimb, rodent phrenic nerve-diaphragm) is dissected and mounted in a chamber perfused with a physiological saline solution.

Stimulation and Recording:

-

The motor nerve is stimulated with supramaximal electrical pulses.

-

Compound muscle action potentials (CMAPs) are recorded from the muscle using extracellular electrodes.

-

Intracellular recordings from muscle fibers near the end-plate region are made using microelectrodes to measure end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

Experimental Procedure:

-

Establish a stable baseline of CMAP, EPP, and MEPP amplitudes.

-

Perfuse the preparation with known concentrations of this compound.

-

Record the changes in the amplitudes of the electrophysiological signals over time.

-

Wash out the drug to observe for reversibility of the effects.

Data Analysis:

-

The concentration-response relationship for the blockade of CMAPs is plotted to determine the IC50 value.

-

The effects on EPP and MEPP amplitudes are quantified to assess the postsynaptic site of action.

The following diagram outlines the experimental workflow for electrophysiological studies.

Signaling Pathways

The action of this compound is primarily at the level of the ion channel itself, rather than initiating a complex intracellular signaling cascade. By blocking the nAChR, this compound prevents the influx of cations (primarily Na+) into the muscle cell, thereby inhibiting depolarization and subsequent muscle contraction.

The signaling relationship is a direct inhibitory one, as shown below.

Conclusion

This compound exerts its biological effects through the antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. This leads to a blockade of neuromuscular transmission and subsequent muscle paralysis. While its potency is lower than some other related alkaloids, its mechanism provides a clear example of postsynaptic inhibition. Further research is warranted to determine the specific nAChR subtype selectivity of this compound and to explore any potential secondary mechanisms of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other neuromuscular blocking agents.

References

Deltaline compound structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltaline (B108805) is a C19-diterpenoid alkaloid naturally occurring in various plant species of the genus Delphinium, particularly Delphinium delavayi.[1] It belongs to the lycoctonine (B1675730) subgroup of diterpenoid alkaloids and is characterized by a complex polycyclic structure. Historically, plants containing this compound have been used in traditional medicine for their analgesic and anti-inflammatory properties. Modern scientific investigation has identified this compound as a compound with potential therapeutic applications, notably as an antiarrhythmic agent. This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound possesses a complex aconitane-type carbon skeleton. Its systematic IUPAC name is [(1R,2S,3S,4S,5R,6S,8R,12S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1²,⁵.0¹,¹³.0³,⁸.0⁸,¹².0¹⁶,²⁰]docosan-21-yl] acetate (B1210297).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₁NO₈ | [1] |

| Molecular Weight | 507.62 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| Solubility | Freely soluble in chloroform (B151607) and methanol; less soluble in acetone (B3395972) and ethanol. | [2] |

| pKa | Data not available | |

| logP | Data not available |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Key ¹H-NMR and ¹³C-NMR spectral data are summarized in Tables 2 and 3, respectively.

Table 2: ¹H-NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| 1-OCH₃ | 3.30 s |

| 14-OCH₃ | 3.37 s |

| 16-OCH₃ | 3.34 s |

| N-CH₂-CH₃ | 1.05 t |

| OAc | 2.04 s |

(Data extracted from a study on this compound derivatives; may represent key characteristic peaks.)

Table 3: ¹³C-NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1-OCH₃ | 56.0 q |

| 14-OCH₃ | 57.9 q |

| 16-OCH₃ | 56.5 q |

| OAc (C=O) | 170.1 s |

| OAc (CH₃) | 21.7 q |

(Data extracted from a study on this compound derivatives; may represent key characteristic peaks.)

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antiarrhythmic, analgesic, and anti-inflammatory properties being the most cited.

Antiarrhythmic Activity

This compound has been identified as an antiarrhythmic agent, acting as a fast inward sodium channel blocker.[2] Its potency is reported to be 2-2.5 times greater than that of quinidine, a class I antiarrhythmic drug.

3.1.1 Mechanism of Action: Sodium Channel Blockade

The primary mechanism for the antiarrhythmic effect of this compound is the blockade of voltage-gated sodium channels in cardiomyocytes. By inhibiting the fast inward sodium current (INa), this compound reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and increasing the effective refractory period. This helps to suppress arrhythmias caused by reentry circuits. The specific subtypes of sodium channels that this compound interacts with and its precise binding site have not been fully elucidated in the available literature.

Figure 1: Proposed signaling pathway for the antiarrhythmic action of this compound.

Analgesic and Anti-inflammatory Activity

Toxicology Profile

The toxicological profile of this compound is not extensively characterized in publicly available literature.

Acute Toxicity

Acute toxicity data for this compound is available for intravenous administration in rodents and is summarized in Table 4.

| Species | Route | LD₅₀ | Reference |

| Mouse | Intravenous | 130 mg/kg | [2] |

| Rat | Intravenous | 136 mg/kg | [2] |

Subchronic and Chronic Toxicity

No information on the subchronic or chronic toxicity of this compound was found in the reviewed literature.

Genotoxicity and Reproductive Toxicity

Specific studies on the genotoxicity (e.g., Ames test) and reproductive toxicity of this compound were not identified in the available literature.

Experimental Protocols

Isolation and Purification of this compound from Delphinium delavayi

The following protocol is a representative method for the isolation and purification of this compound.

Figure 2: Experimental workflow for the isolation of this compound.

Methodology:

-

Percolation: Air-dried and powdered roots of Delphinium delavayi are percolated with 0.1 M hydrochloric acid.

-

Basification: The resulting acidic aqueous solution is basified to a pH of 10 using a 10% aqueous solution of ammonium (B1175870) hydroxide.

-

Extraction: The basified solution is then extracted multiple times with ethyl acetate.

-

Solvent Removal: The ethyl acetate is removed under reduced pressure to yield the crude alkaloid mixture.

-

Chromatography: The crude alkaloids are subjected to silica gel column chromatography, eluting with a gradient of cyclohexane-acetone to isolate pure this compound.[1]

In-Vivo Analgesic and Anti-inflammatory Assays (General Protocols)

While specific data for this compound is lacking, the following are standard protocols used to evaluate the analgesic and anti-inflammatory activity of compounds.

-

Acetic Acid-Induced Writhing Test (Analgesic): Mice are administered the test compound or vehicle, followed by an intraperitoneal injection of acetic acid. The number of writhes (a characteristic stretching behavior) is counted for a defined period. A reduction in the number of writhes compared to the control group indicates analgesic activity.

-

Hot Plate Test (Analgesic): Animals are placed on a heated surface maintained at a constant temperature. The latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in the response latency after administration of the test compound suggests a centrally mediated analgesic effect.

-

Carrageenan-Induced Paw Edema (Anti-inflammatory): An inflammatory agent, carrageenan, is injected into the paw of a rodent. The volume of the paw is measured at various time points before and after administration of the test compound. A reduction in paw edema compared to the control group indicates anti-inflammatory activity.

Electrophysiology Studies for Antiarrhythmic Activity (General Protocol)

To characterize the antiarrhythmic properties of a compound like this compound, whole-cell patch-clamp electrophysiology is typically employed on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels.

-

Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., rat, guinea pig) or a suitable cell line (e.g., HEK293) is transfected to express the desired sodium channel subtype.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents. To study the fast inward sodium current, specific voltage protocols are used to activate and inactivate the sodium channels.

-

Drug Application: The test compound (this compound) is perfused into the bath solution at various concentrations.

-

Data Analysis: The effect of the compound on the sodium current (e.g., reduction in peak current, changes in channel kinetics) is measured and analyzed to determine parameters like the IC₅₀ (half-maximal inhibitory concentration).

Conclusion

This compound is a structurally complex diterpenoid alkaloid with demonstrated antiarrhythmic properties, acting as a fast inward sodium channel blocker. While it also shows promise as an analgesic and anti-inflammatory agent, further quantitative in vivo studies are required to fully characterize these activities. The toxicological profile of this compound is not well-established, with available data limited to acute intravenous toxicity in rodents. Future research should focus on elucidating the specific sodium channel subtype selectivity, conducting comprehensive toxicological evaluations, and performing well-controlled in vivo efficacy studies to better define the therapeutic potential of this natural compound.

References

Deltaline: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltaline, a C19-diterpenoid alkaloid, is a naturally occurring compound isolated from plants of the Delphinium genus, particularly Delphinium delavayi. Historically, extracts from these plants have been utilized in traditional medicine for their analgesic properties in treating conditions such as rheumatic pain and rheumatoid arthritis. This document provides a comprehensive overview of the discovery and history of this compound, alongside a detailed compilation of available scientific data. It includes experimental protocols for its isolation, quantitative data on its biological activities where available, and diagrams of relevant workflows and potential signaling pathways to support further research and drug development efforts.

Discovery and History

The initial identification and naming of this compound can be traced back to the pioneering work on alkaloids from Delphinium species. The first comprehensive report on the isolation and characterization of this compound, along with its analgesic properties, was published by Pelletier and his colleagues in 1980. This foundational work laid the groundwork for future investigation into this complex natural product.

Subsequent research focused on the precise chemical structure and stereochemistry of this compound. A significant milestone was the determination of its crystal structure in 2011, which provided conclusive evidence for its exact configuration and conformation[1]. This study also corroborated the analgesic properties of the compound, citing the original 1980 publication. This compound belongs to the lycoctonine-type C19-diterpenoid alkaloids, a class of compounds known for their diverse biological activities[1].

Physicochemical Properties

This compound is a complex polycyclic molecule with the systematic name [systematic name: 6β,10-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-(methylenedioxy)-20-ethylaconitan-6-yl acetate] and the molecular formula C27H41NO8[1].

| Property | Value | Reference |

| Molecular Formula | C27H41NO8 | [1] |

| Molecular Weight | 507.61 g/mol | [1] |

| Class | C19-Diterpenoid Alkaloid (Lycoctonine-type) | [1] |

| Appearance | Yellowish amorphous powder (crude); Crystals from acetone (B3395972) solution | [1] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its analgesic properties[1]. While the precise mechanism of action has not been fully elucidated in dedicated studies on the pure compound, the known activities of related diterpenoid alkaloids and the traditional use of Delphinium extracts suggest potential interactions with several biological targets.

Analgesic Activity

Potential Mechanisms of Action

Based on the pharmacological profiles of other diterpenoid alkaloids, the analgesic and anti-inflammatory effects of this compound may involve one or more of the following pathways:

-

Opioid Receptor Modulation: Some alkaloids exhibit activity at opioid receptors. Further investigation is required to determine if this compound interacts with mu (µ), delta (δ), or kappa (κ) opioid receptors to produce its analgesic effects.

-

Anti-inflammatory Pathways: The traditional use of Delphinium for rheumatic conditions suggests potential anti-inflammatory activity. This could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1, COX-2) or by modulating inflammatory signaling cascades such as the NF-κB pathway.

-

Acetylcholinesterase Inhibition: Other diterpenoid alkaloids isolated from Delphinium species have shown inhibitory activity against acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which can have various physiological effects, including modulation of pain perception.

Further research, including receptor binding assays and enzyme inhibition studies, is necessary to delineate the specific molecular targets of this compound.

Experimental Protocols

Isolation of this compound from Delphinium delavayi

The following protocol for the isolation of this compound is based on the method described by Wang et al. (2011)[1].

Starting Material: Air-dried and powdered roots of Delphinium delavayi Franch.

Procedure:

-

Percolation: The powdered root material (1000 g) is percolated with 0.1 M HCl (10 L) for 8 hours.

-

Basification and Extraction: The resulting acidic aqueous solution is basified to a pH of 10 with 10% aqueous NH4OH. This basic solution is then extracted three times with ethyl acetate (B1210297) (10 L each).

-

Crude Alkaloid Preparation: The ethyl acetate extracts are combined, and the solvent is removed under reduced pressure to yield the total crude alkaloids as a yellowish amorphous powder.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a cyclohexane-acetone gradient system, starting from a ratio of 9:1 and gradually increasing the polarity to 1:2.

-

Crystallization: Fractions containing this compound are collected and combined. Crystals of this compound suitable for analysis can be obtained by slow evaporation from an acetone solution at room temperature.

Pharmacokinetics

There is currently no published data available on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Studies on other diterpenoid alkaloids suggest that their bioavailability can be low and that they may undergo significant metabolism. Further research is required to determine the pharmacokinetic parameters of this compound to assess its potential as a therapeutic agent.

Future Directions

The existing body of research on this compound confirms its identity as a diterpenoid alkaloid with analgesic properties. However, to fully understand its therapeutic potential, further studies are essential. Key areas for future investigation include:

-

Quantitative Pharmacological Studies: In vivo studies to determine the analgesic efficacy (e.g., ED50) of purified this compound in various pain models.

-

Mechanism of Action Studies: A comprehensive investigation of the molecular targets of this compound, including its interaction with opioid receptors, inflammatory pathways, and other relevant biological systems.

-

Pharmacokinetic Profiling: In vivo studies to characterize the ADME properties of this compound.

-

Toxicology Studies: A thorough evaluation of the safety profile of this compound.

A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel analgesic or anti-inflammatory drugs.

References

Deltaline Biological Pathway: A Technical Guide to the Core Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the "Deltaline" biological pathway, more formally and widely recognized in scientific literature as the Delta-Notch signaling pathway. This evolutionarily conserved signaling cascade is a cornerstone of intercellular communication, orchestrating a diverse array of cellular processes, including cell fate determination, differentiation, proliferation, and apoptosis.[1][2] Dysregulation of the Delta-Notch pathway is implicated in a multitude of developmental disorders and pathologies, most notably cancer, making it a critical area of investigation for novel therapeutic interventions.[1][3][4][5][6]

This document outlines the core components and molecular mechanism of the Delta-Notch pathway, presents quantitative data on protein-protein interactions and inhibitor efficacy, details key experimental protocols for its study, and explores its significance as a target in drug development. All signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction to the Delta-Notch Signaling Pathway

The Delta-Notch signaling pathway is a juxtacrine signaling system, meaning it requires direct cell-to-cell contact for activation.[7][8] The core of the pathway involves the interaction between a transmembrane ligand on one cell (the "sending cell") and a transmembrane receptor on an adjacent cell (the "receiving cell"). In mammals, there are two families of ligands, the Delta-like (DLL) ligands (DLL1, DLL3, DLL4) and the Jagged ligands (JAG1, JAG2), and four Notch receptors (NOTCH1, NOTCH2, NOTCH3, NOTCH4).[1][8][9] This guide will focus on the canonical pathway initiated by Delta ligands.

The fundamental output of the Delta-Notch pathway is the transcriptional regulation of target genes, which ultimately dictates the receiving cell's fate. This mechanism is crucial during embryonic development and for maintaining tissue homeostasis in adults.[8]

Core Pathway Mechanism

The activation of the Delta-Notch signaling pathway is a multi-step process involving proteolytic cleavages of the Notch receptor.

-

Ligand-Receptor Binding: A Delta ligand on the signal-sending cell binds to the extracellular domain of a Notch receptor on the signal-receiving cell.[2][7]

-

First Proteolytic Cleavage (S2): This binding induces a conformational change in the Notch receptor, exposing a cleavage site for ADAM metalloproteases (A Disintegrin and Metalloproteinase), such as TACE (TNF-α converting enzyme).[8] This cleavage releases the extracellular domain of Notch, which is subsequently endocytosed by the sending cell along with the ligand.[8]

-

Second Proteolytic Cleavage (S3): The remaining transmembrane portion of the Notch receptor is then cleaved by the γ-secretase complex, an intramembrane protease.[8]

-

Signal Transduction and Transcriptional Activation: This S3 cleavage releases the Notch Intracellular Domain (NICD).[8] The NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBP-Jκ) and the coactivator Mastermind-like (MAML).[9] This transcriptional activation complex then drives the expression of Notch target genes, most notably the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of transcriptional repressors.[10]

Signaling Pathway Diagram

Quantitative Data in this compound Pathway Analysis

Quantitative analysis is essential for understanding the dynamics and therapeutic targeting of the Delta-Notch pathway. This section summarizes key quantitative parameters.

Table 1: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Notch1 (EGF6-15) - Dll1 | Biolayer Interferometry | 3.4 ± 0.5 µM | [3] |

| Notch1 (EGF6-15) - Dll4 | Biolayer Interferometry | 270 ± 65 nM | [3] |

| Notch1 (EGF11-13) - Dll1 | Analytical Ultracentrifugation | ~10 µM | [11][12] |

| Notch1 (EGF11-13) - Dll4 | Surface Plasmon Resonance | 7.5 µM | [5] |

| Notch1 (EGF10-14) - Dll4 | Surface Plasmon Resonance | 8.6 µM | [5] |

| Notch1 (EGF1-14) - Dll4 | Surface Plasmon Resonance | 12.7 µM | [5] |

Table 2: Efficacy of Gamma-Secretase Inhibitors (GSIs)

| Inhibitor | Assay | Cell Line / System | IC50 / EC50 | Reference |

| DAPT | Notch Signaling Inhibition | Cellular Assay | 14.9 nM (EC50) | [13] |

| GSI-953 (Begacestat) | Notch Signaling Inhibition | Cellular Assay | 208.5 nM (EC50) | [13] |

| PF-03084014 | γ-secretase Enzyme Inhibition | Cell-free Assay | 6.2 nM | [9] |

| PF-03084014 | Notch Receptor Cleavage | HPB-ALL cells | 13.3 nM | [9] |

| RO4929097 | γ-secretase Enzyme Inhibition | Cell-free Assay | 4 nM | [14] |

| MK-0752 | HES1 mRNA Expression | SK-UT-1B cells (24h) | No significant change at 50 µM and 95 µM | [4] |

| DAPT | HES1 mRNA Expression | SK-LMS-1 cells (4h) | Decrease at 20 µM and 60 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Delta-Notch signaling pathway.

Co-Immunoprecipitation (Co-IP) for Delta-Notch Interaction

This protocol is designed to verify the physical interaction between a Delta ligand and a Notch receptor.

Materials:

-

Cells expressing tagged versions of Delta and Notch proteins (e.g., FLAG-tagged Notch1 and GFP-tagged Dll1)

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against one of the tags (e.g., anti-FLAG antibody)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies for Western blotting (against both tags)

Procedure:

-

Cell Lysis: Lyse the cells expressing the tagged proteins in ice-cold lysis buffer for 30 minutes at 4°C.[15]

-

Clarification: Centrifuge the lysates at 12,000 x g for 20 minutes to pellet cell debris.[15]

-

Immunoprecipitation: Incubate the supernatant with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.[15]

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to elute the protein complexes.[15]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-GFP) proteins to confirm their co-precipitation.[15]

Workflow for Co-Immunoprecipitation

Western Blot for NICD Detection

This protocol is used to detect the cleaved, active form of the Notch receptor (NICD).

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and blotting apparatus

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the cleaved form of Notch (NICD)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine protein concentration.

-

SDS-PAGE: Load 20-40 µg of total protein per lane and separate by SDS-PAGE.[16]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NICD antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[16]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

Luciferase Reporter Assay for Pathway Activation

This assay quantifies the transcriptional activity of the Delta-Notch pathway.

Materials:

-

Cells of interest

-

Luciferase reporter plasmid containing CSL binding sites upstream of a minimal promoter driving luciferase expression (e.g., pCBF1-Luc)

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Stimulation: After 24-48 hours, treat the cells with a Notch pathway activator (e.g., co-culture with cells expressing a Delta ligand) or inhibitor.[18]

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity between different treatment groups.

Quantitative PCR (qPCR) for Notch Target Gene Expression

This protocol measures the mRNA levels of Notch target genes like HES1.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Primers for the target gene (e.g., HES1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.[19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 5-10 minutes, followed by 35-40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[19]

-

Data Analysis: Determine the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the housekeeping gene.[19]

Chromatin Immunoprecipitation (ChIP) for NICD-DNA Binding

This protocol identifies the genomic regions where the NICD-CSL complex binds.

Materials:

-

Cells of interest

-

Formaldehyde (B43269) for cross-linking

-

Glycine (B1666218) to quench cross-linking

-

Lysis and sonication buffers

-

Antibody against NICD or a component of the transcription complex

-

Protein A/G beads

-

Wash and elution buffers

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target DNA regions

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[7]

-

Quenching: Add glycine to stop the cross-linking reaction.[7]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.[7]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NICD antibody overnight at 4°C.[20]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.[20]

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.[20]

-

DNA Purification: Purify the DNA using a DNA purification kit.[7]

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters.

This compound Pathway in Drug Development

The critical role of the Delta-Notch pathway in cancer has made it an attractive target for therapeutic intervention.[3][4] Dysregulated Notch signaling can drive tumor growth, promote cancer stem cell survival, and contribute to therapy resistance.[1][6][21]

Therapeutic Strategies

Several strategies are being pursued to inhibit the Delta-Notch pathway:

-

Gamma-Secretase Inhibitors (GSIs): These small molecules block the final proteolytic cleavage of the Notch receptor, preventing the release of NICD. Numerous GSIs have been evaluated in clinical trials.[2][4][18]

-

Monoclonal Antibodies: Antibodies targeting Notch receptors or their ligands (e.g., DLL4) can block the initial ligand-receptor interaction.[3][4]

-

Decoy Receptors: Soluble forms of the Notch extracellular domain can act as decoys, binding to ligands and preventing them from activating endogenous Notch receptors.

-

Inhibitors of the NICD-CSL Interaction: Small molecules designed to disrupt the formation of the transcriptional activation complex in the nucleus are also under investigation.[22]

Table 3: Selected Delta-Notch Pathway Inhibitors in Clinical Development

| Drug Name (Class) | Target | Phase of Development | Indications | Reference |

| MK-0752 (GSI) | γ-secretase | Phase I | Advanced Solid Tumors, Breast Cancer | [23][24] |

| RO4929097 (GSI) | γ-secretase | Phase I | Refractory Solid Tumors | [15] |

| PF-03084014 (GSI) | γ-secretase | Phase Ib | Triple-Negative Breast Cancer | [21] |

| CB-103 (NICD-CSL Inhibitor) | CSL-NICD Interaction | Phase I/II | Advanced Solid Tumors (e.g., ACC) | [22] |

| Demcizumab (Anti-DLL4 mAb) | DLL4 | Phase I/II | Various Cancers | [3][4] |

Challenges and Future Directions

A major challenge in targeting the Delta-Notch pathway is the on-target toxicity, particularly gastrointestinal side effects, due to the pathway's role in maintaining intestinal homeostasis.[4] Strategies to mitigate these toxicities include intermittent dosing schedules and the development of more selective inhibitors.[23] Combination therapies, where Notch inhibitors are used alongside conventional chemotherapy or other targeted agents, are a promising approach to enhance efficacy and overcome drug resistance.[21]

Drug Development Pipeline Overview

Conclusion

The Delta-Notch signaling pathway is a fundamental and highly regulated mechanism of intercellular communication with profound implications for development and disease. Its role as a driver of oncogenesis has positioned it as a key target for cancer therapy. A thorough understanding of its molecular intricacies, coupled with robust quantitative analysis and precise experimental validation, is paramount for the successful development of novel therapeutics that can effectively and safely modulate this critical pathway. Continued research into the complexities of Delta-Notch signaling will undoubtedly unveil new opportunities for therapeutic intervention in cancer and other diseases.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anygenes.com [anygenes.com]

- 3. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis for Notch1 engagement of Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 21. oaepublish.com [oaepublish.com]

- 22. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

In Vitro Effects of Deltonin on Cell Lines: A Technical Guide

Note: This technical guide focuses on the in vitro effects of Deltonin . Initial searches for "Deltaline" did not yield relevant scientific literature, suggesting a possible misspelling. Deltonin, a steroidal saponin (B1150181), has a significant body of research detailing its effects on various cell lines, which is presented herein.

Introduction

Deltonin, a steroidal saponin isolated from Dioscorea zingiberensis C.H. Wright, has demonstrated notable anti-cancer properties in a variety of malignancies.[1][2] In vitro studies have been pivotal in elucidating its mechanisms of action, which primarily involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document provides a comprehensive overview of the in vitro effects of Deltonin on various cancer cell lines, detailing its cytotoxic activity, the experimental protocols used for its evaluation, and the molecular pathways it influences.

Quantitative Data on the In Vitro Efficacy of Deltonin

The cytotoxic and pro-apoptotic effects of Deltonin have been quantified across several cancer cell lines. The following tables summarize the key findings from in vitro assays.

Cytotoxicity of Deltonin in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| AGS | Gastric Carcinoma | Not specified, but viability decreased significantly at ≥2.5 µM | 24 | MTT |

| HGC-27 | Gastric Carcinoma | Not specified, but viability decreased significantly at ≥2.5 µM | 24 | MTT |

| MKN-45 | Gastric Carcinoma | Not specified, but viability decreased significantly at ≥2.5 µM | 24 | MTT |

| C26 | Murine Colon Cancer | More cytotoxic than 5-fluorouracil (B62378) (exact value not specified) | Not specified | Not specified |

| MDA-MB-231 | Human Breast Carcinoma | Time- and concentration-dependent effect (exact values not specified) | Not specified | MTT |

Table 1: Summary of Deltonin's Cytotoxicity in Various Cancer Cell Lines.[1][3][4]

Effects of Deltonin on Apoptosis and Cell Cycle

Deltonin has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Concentration |

| AGS, HGC-27, MKN-45 | Gastric Carcinoma | Enhanced apoptosis | Not specified | 2.5 µM |

| C26 | Murine Colon Cancer | Promoted apoptosis | G2/M phase arrest | Concentration-dependent |

| MDA-MB-231 | Human Breast Carcinoma | Induced apoptosis | Not specified | Time- and concentration-dependent |

| FaDu | Head and Neck Squamous Cell Carcinoma | Induced apoptosis and autophagy | Cell cycle arrest | Not specified |

Table 2: Overview of Deltonin's Pro-Apoptotic and Cell Cycle Arrest Effects.[1][3][4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on Deltonin's in vitro effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., AGS, HGC-27, MKN-45) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Deltonin (e.g., 0-20 µM) for a specified duration (e.g., 24 hours).[1]

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with Deltonin at a specific concentration (e.g., 2.5 µM for gastric cancer cells) for a designated time.[1]

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI.

-

Incubation: The cell suspension is incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

Propidium Iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with Deltonin and harvested.

-

Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways and apoptosis.

-

Protein Extraction: Following treatment with Deltonin, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, phosphorylated and total forms of PI3K, AKT, mTOR, and p38-MAPK).[1]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways Modulated by Deltonin

Deltonin exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Deltonin has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in gastric cancer cells.[1] This inhibition leads to a decrease in pro-survival signals and contributes to the induction of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Deltonin has been found to mitigate the phosphorylation of p38-MAPK in gastric cancer cells.[1] In colon cancer cells, it has been observed to decrease the activity of extracellular signal-regulated kinase-1/2 (ERK1/2).[3] By inhibiting these MAPK pathways, Deltonin can suppress cancer cell growth and promote apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a compound like Deltonin on cancer cell lines.

Conclusion

In vitro studies have consistently demonstrated that Deltonin possesses significant anti-cancer properties against a range of cancer cell lines. Its ability to reduce cell viability, induce apoptosis, and cause cell cycle arrest is well-documented. Mechanistically, Deltonin exerts these effects through the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways. Furthermore, Deltonin has been shown to enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin (B142131), suggesting its potential use in combination therapies.[1][2] These findings underscore the importance of Deltonin as a promising natural compound for further investigation in cancer therapy.

References

- 1. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deltonin, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

In Vivo Dynamics of Deltaline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltaline (B108805), a C19-diterpenoid alkaloid found in plants of the Delphinium genus, has garnered interest for its pharmacological properties, notably its analgesic effects and its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides a comprehensive overview of in vivo studies involving this compound, focusing on its pharmacokinetics and mechanism of action at the neuromuscular junction. The information presented herein is intended to support further research and drug development efforts centered on this natural compound.

Quantitative Pharmacokinetic Data

A key aspect of understanding the in vivo behavior of any compound is its pharmacokinetic profile. A study in mice following a single intravenous administration of this compound (1 mg/kg) provides the foundational data in this area.[3]

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Dose (Intravenous) | 1 | mg/kg |

| Animal Model | Mouse | - |

| Cmax (Maximum Concentration) | Data not available in abstract | ng/mL |

| Tmax (Time to Maximum Concentration) | Not applicable for IV | h |

| AUC (Area Under the Curve) | Data not available in abstract | ng·h/mL |

| t1/2 (Half-life) | Data not available in abstract | h |

| Clearance | Data not available in abstract | mL/min/kg |

| Volume of Distribution | Data not available in abstract | L/kg |

Note: While the study was successfully conducted, specific pharmacokinetic parameter values (Cmax, AUC, t1/2, etc.) were not detailed in the available abstract. Researchers are encouraged to consult the full publication for these details.

In addition to mouse models, this compound has been quantified in the serum of cattle that have consumed larkspur, a plant containing this alkaloid. These studies highlight age-dependent differences in alkaloid clearance. For instance, serum this compound concentrations in yearling cattle were significantly higher (221 ± 36 ng/ml) 24 hours after dosing compared to their levels a year later (3 ± 2 ng/ml), indicating improved clearance with age.

Neuromuscular Blockade Activity

In vivo and ex vivo studies have demonstrated that this compound acts as a nicotinic acetylcholine receptor antagonist at the neuromuscular junction.[3][4] This activity is concentration-dependent and results in a reversible reduction of muscle action potentials.

Table 2: In Vitro Neuromuscular Blockade Potency of this compound

| Parameter | Value | Unit | Species |

| IC50 for CMAP Blockade | 156 | µM | Lizard |

| Concentration for MEPP Amplitude Reduction | 20 | µM | Lizard |

CMAP: Compound Muscle Action Potential; MEPP: Miniature End-Plate Potential. The lower potency of this compound compared to other Delphinium alkaloids like methyllycaconitine (B43530) (MLA) suggests that the N-(methylsuccinyl)anthranilic acid moiety at C18, which this compound lacks, is significant for high-affinity receptor interaction.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on published in vivo studies of this compound.

Pharmacokinetic Analysis in Mice via UPLC-MS/MS

This protocol describes the quantification of this compound in mouse blood following intravenous administration.[3][6]

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Gelsenicine (Internal Standard, IS)

-

Ammonium (B1175870) acetate (B1210297) (10 mmol/L)

-

Formic acid (0.1%)

-

Male Kunming mice

-

UPLC BEH C18 column

-

Triple quadrupole mass spectrometer

Procedure:

-

Animal Dosing: Administer a single 1 mg/kg dose of this compound intravenously to each mouse.

-

Blood Sampling: Collect 20-μL blood samples from the tail vein at predetermined time points.

-

Sample Preparation: Precipitate protein in the blood samples using acetonitrile.

-

Chromatographic Separation:

-

Use a UPLC BEH C18 column.

-

The mobile phase consists of a gradient elution with acetonitrile and 10 mmol/L ammonium acetate containing 0.1% formic acid.

-

Set the flow rate to 0.4 ml/min.

-

-

Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the transitions m/z 508.2→75.0 for this compound and m/z 327.1→107.8 for the internal standard, gelsenicine.

-

-

Data Analysis: Construct a calibration curve over the range of 0.1-500 ng/mL to quantify this compound concentrations in the blood samples. Calculate pharmacokinetic parameters using appropriate software.

Neuromuscular Transmission Assay in Lizards

This ex vivo protocol details the investigation of this compound's effects on neuromuscular transmission.[3]

Objective: To assess the impact of this compound on neuromuscular transmission by measuring compound muscle action potentials (CMAPs) and miniature end-plate potentials (MEPPs).

Materials:

-

This compound

-

Lizard nerve-muscle preparation (e.g., intercostal muscle)

-

Physiological saline solution

-

Extracellular and intracellular recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Preparation: Isolate a nerve-muscle preparation from the lizard and place it in a bath containing physiological saline.

-

CMAP Recording:

-

Position an extracellular recording electrode over the muscle to record CMAPs.

-

Apply varying concentrations of this compound to the bath.

-

Stimulate the nerve and record the resulting CMAP amplitudes.

-

Determine the concentration-dependent reduction in CMAP amplitude to calculate the IC50 value.

-

-

MEPP Recording:

-

Use an intracellular microelectrode to record spontaneous miniature end-plate potentials (MEPPs) from the muscle fibers.

-

Apply different concentrations of this compound and measure the change in MEPP amplitude.

-

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex biological processes and experimental designs.

Caption: Experimental workflow for the pharmacokinetic study of this compound in mice.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Pharmacokinetic Study of this compound in Mouse Blood Based on UPLC-M...: Ingenta Connect [ingentaconnect.com]

Potential Therapeutic Targets of Deltaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deltaline, a C19-diterpenoid alkaloid isolated from plants of the Delphinium genus, presents a compelling starting point for therapeutic innovation. With known analgesic properties and a primary mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, this compound holds potential for development in therapeutic areas ranging from neuromuscular disorders to pain and inflammation. This document provides a comprehensive overview of the current state of knowledge on this compound, including its known pharmacological effects, potential therapeutic targets, and detailed experimental protocols to guide further research and drug development efforts. While specific data on this compound's interaction with various receptor subtypes and signaling pathways remain limited, this guide draws upon the broader class of diterpenoid alkaloids to illuminate high-potential avenues for investigation.

Introduction to this compound

This compound is a member of the structurally complex diterpenoid alkaloid family, which are secondary metabolites found predominantly in plants of the genera Aconitum and Delphinium. Traditionally, extracts from these plants have been used in folk medicine for their analgesic and anti-inflammatory properties.[1] Modern phytochemical investigations have isolated this compound as one of the active constituents, prompting further inquiry into its specific pharmacological profile.

Known Pharmacological Effects and Mechanism of Action

The most definitively characterized pharmacological effect of this compound is its antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This activity underlies its ability to induce neuromuscular blockade.

Nicotinic Acetylcholine Receptor Antagonism

This compound has been shown to reversibly reduce the compound muscle action potential (CMAP) in a concentration-dependent manner, indicating its role as a competitive antagonist at nAChRs.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (CMAP Blockade) | 156 µM | Lizard | [2] |

This relatively low potency compared to other Delphinium alkaloids suggests a unique structure-activity relationship that warrants further investigation for the development of selective nAChR modulators.

Potential Therapeutic Targets

Based on the known activity of this compound and the broader pharmacological profile of related diterpenoid alkaloids, several potential therapeutic targets can be identified.

Nicotinic Acetylcholine Receptor Subtypes

The term "nAChR" encompasses a diverse family of ligand-gated ion channels composed of various subunit combinations (e.g., α1-α10, β1-β4). The specific subtype selectivity of this compound is currently unknown and represents a critical gap in knowledge. Identifying which nAChR subtypes this compound preferentially binds to is paramount for elucidating its therapeutic potential and side-effect profile. For instance, selectivity for subtypes involved in pain signaling (e.g., α3β4, α7) versus those at the neuromuscular junction (α1β1δɛ) would have significant implications for its clinical applications.

Signaling Pathways in Inflammation

Numerous diterpenoid alkaloids from Delphinium and Aconitum species have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). While direct evidence for this compound's activity on these pathways is lacking, it represents a highly probable and promising area of investigation.

Opioid Receptors

Certain diterpenoid alkaloids have been found to exert analgesic effects through the modulation of the endogenous opioid system. This suggests that this compound could potentially interact with one or more opioid receptor subtypes (μ, δ, κ). Investigating the binding affinity and functional activity of this compound at these receptors could uncover an additional mechanism for its analgesic properties.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, the following detailed experimental protocols are provided. These protocols are based on standard methodologies used for the characterization of natural products and their interaction with the proposed targets.

General Alkaloid Extraction and Isolation

This protocol provides a general method for the extraction and isolation of diterpenoid alkaloids like this compound from plant material.

Methodology:

-

Sample Preparation: The dried and powdered plant material (e.g., roots or whole plant of a Delphinium species) is subjected to extraction.

-

Extraction:

-

Macerate the plant powder with a suitable solvent system, such as 95% ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl) to facilitate alkaloid extraction.

-

Perform the extraction multiple times to ensure exhaustive recovery.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 1% HCl) and filter.

-

Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether) to remove non-alkaloidal lipophilic compounds.

-

Make the acidic aqueous layer basic (pH ~9-10) with a base (e.g., NH4OH).

-

Extract the liberated free alkaloids with a water-immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

-

Purification:

-

Concentrate the organic extract to yield a crude alkaloid mixture.

-

Subject the crude mixture to chromatographic techniques such as pH-zone-refining counter-current chromatography or column chromatography on silica (B1680970) gel or alumina (B75360) for the isolation of individual alkaloids like this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology:

-

Membrane Preparation:

-

Use cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest or tissue homogenates known to be rich in the target receptor (e.g., specific brain regions).

-

Homogenize cells or tissue in an appropriate buffer and centrifuge to isolate the membrane fraction.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: Membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for many neuronal subtypes), and binding buffer.

-

Non-specific Binding: Total binding components plus a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).

-

Competition: Total binding components plus increasing concentrations of this compound.

-

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of nAChR Function

This protocol outlines the use of two-electrode voltage-clamp or patch-clamp electrophysiology to assess the functional effect of this compound on nAChR subtypes.

Methodology:

-

Cell Preparation:

-

Use Xenopus oocytes injected with cRNAs for the desired nAChR subunits or mammalian cells expressing the receptor subtype of interest.

-

-

Electrophysiological Recording:

-

For oocytes, perform two-electrode voltage-clamp recordings. For mammalian cells, use whole-cell patch-clamp.

-

Hold the cell membrane at a negative potential (e.g., -70 mV).

-

Apply a known concentration of acetylcholine (ACh) to elicit an inward current mediated by the nAChRs.

-

-

This compound Application:

-

After establishing a stable baseline response to ACh, co-apply or pre-apply this compound at various concentrations with ACh.

-

Measure the change in the amplitude of the ACh-evoked current in the presence of this compound.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of inhibition of the ACh-evoked current against the this compound concentration.

-

Determine the IC50 value for the functional inhibition of the nAChR subtype.

-

In Vitro Anti-Inflammatory Assays

These protocols describe common in vitro assays to screen for the anti-inflammatory potential of this compound.

Methodology:

-

Cell Culture: Use a macrophage cell line such as RAW 264.7.

-

Stimulation and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant after an appropriate incubation time (e.g., 24 hours).

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Methodology:

-

Cell Treatment and Lysis:

-

Treat RAW 264.7 macrophages with this compound and/or LPS as described above for shorter time points (e.g., 15-60 minutes) to capture signaling events.

-

Lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., p-p65 for NF-κB; p-p38, p-ERK, p-JNK for MAPKs).

-

Also probe for the total forms of these proteins as loading controls.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities and determine the effect of this compound on the LPS-induced phosphorylation of the target proteins.

-

In Vivo Analgesia Models

These protocols describe standard animal models to evaluate the analgesic effects of this compound.

Methodology:

-

Animal Dosing: Administer this compound or a vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A positive control group receiving a known analgesic (e.g., aspirin) should be included.

-

Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid i.p. to induce a characteristic writhing (abdominal constriction) response.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Methodology:

-

Animal Dosing: Administer this compound, vehicle, or a positive control (e.g., morphine) to groups of mice or rats.

-

Pain Threshold Measurement:

-

Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw or jumping).

-

Establish a cut-off time to prevent tissue damage.

-

Measure the baseline latency before drug administration and at various time points after administration.

-

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) to quantify the analgesic activity.

Visualizations

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathways targeted by this compound.

Experimental Workflows

Caption: Workflow for nAChR competitive radioligand binding assay.

Caption: General workflow for in vivo analgesic activity assessment.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of pain and inflammation. Its established activity as a nicotinic acetylcholine receptor antagonist provides a solid foundation for further investigation. The immediate priorities for future research should be:

-

nAChR Subtype Selectivity Profiling: To understand the specific molecular targets of this compound and predict its therapeutic window.

-

Investigation of Anti-inflammatory and Analgesic Mechanisms: To determine if this compound, like other diterpenoid alkaloids, modulates the NF-κB and MAPK pathways, inhibits COX enzymes, or interacts with the opioid system.

-

In Vivo Efficacy Studies: To validate the analgesic and anti-inflammatory effects of this compound in relevant animal models of disease.

By systematically addressing these research questions using the protocols outlined in this guide, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective medicines.

References

An In-Depth Technical Guide to the Synthesis and Purification of Deltaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltaline, a C19-diterpenoid alkaloid found in plants of the Delphinium genus, has garnered interest for its analgesic and antiarrhythmic properties.[1] Its complex molecular architecture presents a significant challenge for chemical synthesis, while its natural origin necessitates robust methods for extraction and purification. This technical guide provides a comprehensive overview of the current state of knowledge regarding the synthesis and purification of this compound and related alkaloids. While a total synthesis of this compound has not been explicitly reported, this guide outlines a plausible synthetic strategy based on successful syntheses of structurally similar C19-diterpenoid alkaloids. Furthermore, it details established protocols for the isolation and purification of this compound from natural sources, presenting quantitative data to inform experimental design. Finally, the guide elucidates the known mechanism of action of this compound as a sodium channel blocker and depicts the relevant signaling pathways.

Chemical Synthesis of this compound

The total synthesis of complex diterpenoid alkaloids like this compound is a formidable challenge in organic chemistry due to their densely functionalized and stereochemically rich polycyclic skeletons.[2][3][4] To date, a specific total synthesis of this compound has not been published. However, the successful total syntheses of other aconitine-type and lycoctonine-type C19-diterpenoid alkaloids provide a roadmap for a plausible synthetic approach to this compound. Strategies employed in the synthesis of alkaloids such as talatisamine, liljestrandisine, and liljestrandinine can be adapted for the construction of the this compound core.[2][5]

A plausible retrosynthetic analysis of this compound would likely involve a convergent fragment coupling strategy, a powerful approach for assembling complex molecular architectures.[2][3][6] This strategy involves the independent synthesis of two or more complex fragments, which are then strategically joined to form the core of the target molecule.

Proposed Retrosynthetic Strategy

A feasible retrosynthetic approach for this compound is outlined below. This strategy is inspired by the successful synthesis of other C19-diterpenoid alkaloids and focuses on key disconnections that simplify the complex polycyclic system into more manageable synthetic intermediates.

Diagram 1: Proposed Retrosynthetic Analysis of this compound

Caption: A proposed retrosynthetic pathway for this compound.

Key Synthetic Transformations